2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium

Catalog No.
S605602
CAS No.
M.F
C17H19N2S+
M. Wt
283.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzo...

Product Name

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium

IUPAC Name

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline

Molecular Formula

C17H19N2S+

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C17H19N2S/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3/h5-11H,1-4H3/q+1

InChI Key

FXEKRIDRIFBJOR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C

Description

Thioflavin T cation is a benzothiazolium ion obtained by methylation of the thiazole nitrogen of 2-[4-(dimethylamino)phenyl]-6-methyl-1,3-benzothiazole; the cationic component of thioflavin T.

XLogP3

4.7

Wikipedia

Thioflavin T cation

Dates

Modify: 2024-01-05
Feng et al. Small-molecule aggregates inhibit amyloid polymerization Nature Chemical Biology, doi: 10.1038/nchembio.65, published online 27 January 2008. http://www.nature.com/naturechemicalbiology
Taniguchi et al. Switchable photooxygenation catalysts that sense higher-order amyloid structures. Nature Chemistry, doi: 10.1038/nchem.2550, published online 27 June 2016

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